molecular formula C23H21F B14115781 2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl

2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl

Cat. No.: B14115781
M. Wt: 316.4 g/mol
InChI Key: SJVQZTPKJTTYBT-UHFFFAOYSA-N
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Description

2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a propyl group at the 4’’ position, and a vinyl group at the 2 position on the terphenyl backbone. Terphenyl compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Terphenyl Backbone: The initial step involves the formation of the terphenyl backbone through a Suzuki-Miyaura coupling reaction.

    Introduction of Functional Groups: The fluoro, propyl, and vinyl groups are introduced through subsequent reactions. For example, the fluoro group can be introduced via electrophilic fluorination, while the propyl group can be added through alkylation reactions.

Industrial Production Methods

Industrial production of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: H2, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Amino or thiol-substituted terphenyls

Scientific Research Applications

2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is primarily determined by its functional groups and their interactions with molecular targets. The fluoro group can engage in hydrogen bonding and electrostatic interactions, while the vinyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H21F

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene

InChI

InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3

InChI Key

SJVQZTPKJTTYBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F

Origin of Product

United States

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